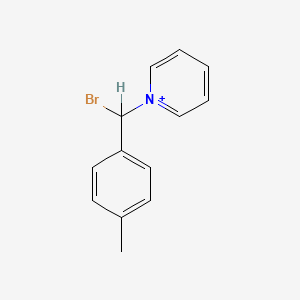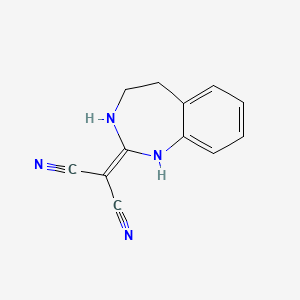
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine is a specialized organic compound characterized by its unique structure, which includes both butyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine typically involves the reaction of butadiene derivatives with trimethylsilyl reagents. One common method includes the cyclization of 2,3-bis(trimethylsilyl)buta-1,3-diene with acyl chlorides in the presence of aluminum trichloride . This reaction affords polysubstituted furans, which can be further modified to obtain the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine undergoes various types of chemical reactions, including:
Cyclization Reactions: The compound can participate in cyclization reactions to form polysubstituted furans.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Cyclization: Acyl chlorides and aluminum trichloride are commonly used reagents for cyclization reactions.
Major Products
The major products formed from these reactions include polysubstituted furans and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N2,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine involves its ability to participate in cyclization and substitution reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-1,3-butadiene: Another diene with similar reactivity but different substituents.
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A related compound used in the synthesis of butadiyne motifs.
Uniqueness
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine is unique due to the presence of both butyl and trimethylsilyl groups, which confer specific reactivity and steric properties that are not found in other similar compounds .
Propriétés
| 139326-67-3 | |
Formule moléculaire |
C18H40N2Si2 |
Poids moléculaire |
340.7 g/mol |
Nom IUPAC |
2-N,3-N-dibutyl-2-N,3-N-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine |
InChI |
InChI=1S/C18H40N2Si2/c1-11-13-15-19(21(5,6)7)17(3)18(4)20(16-14-12-2)22(8,9)10/h3-4,11-16H2,1-2,5-10H3 |
Clé InChI |
PMMWEYSPLHKCNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C(=C)C(=C)N(CCCC)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)

![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
